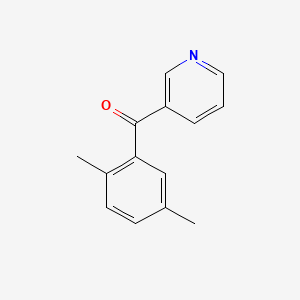

(2,5-Dimethylphenyl)(pyridin-3-yl)methanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(2,5-dimethylphenyl)-pyridin-3-ylmethanone |

InChI |

InChI=1S/C14H13NO/c1-10-5-6-11(2)13(8-10)14(16)12-4-3-7-15-9-12/h3-9H,1-2H3 |

InChI Key |

WJWWJSUSISGRGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

Friedel-Crafts acylation is the most widely documented method for synthesizing (2,5-Dimethylphenyl)(pyridin-3-yl)methanone. This approach involves electrophilic substitution on an activated aromatic ring using a pyridine-derived acyl chloride in the presence of a Lewis acid catalyst.

General Procedure

-

Precursor Preparation : Pyridine-3-carbonyl chloride is synthesized via chlorination of pyridine-3-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride.

-

Reaction Setup :

-

2,5-Dimethylbenzene (0.1 mol) is dissolved in anhydrous dichloromethane (DCM).

-

Pyridine-3-carbonyl chloride (0.12 mol) is added dropwise under nitrogen.

-

Aluminum chloride (AlCl₃, 0.15 mol) is introduced as the Lewis acid.

-

-

Conditions : The mixture is refluxed at 40–50°C for 6–8 hours.

-

Workup : The reaction is quenched with ice-cold water, and the organic layer is extracted, dried (Na₂SO₄), and purified via column chromatography (hexane/ethyl acetate).

Optimization and Challenges

Research Findings

-

Regioselectivity : The 2,5-dimethyl group on the benzene ring enhances para-substitution due to steric and electronic effects.

-

Side Products : Over-acylation (<5%) is mitigated by controlling stoichiometry and reaction time.

Grignard Reaction

Reaction Overview

The Grignard method employs a nucleophilic addition of a pyridinylmagnesium bromide to a 2,5-dimethylbenzoyl chloride, followed by oxidation to the ketone.

General Procedure

-

Grignard Reagent Synthesis :

-

Pyridin-3-yl bromide (0.1 mol) is reacted with magnesium turnings (0.12 mol) in tetrahydrofuran (THF) under reflux.

-

-

Coupling Reaction :

-

2,5-Dimethylbenzoyl chloride (0.1 mol) in THF is added to the Grignard reagent at -10°C.

-

The mixture is stirred for 2 hours, then warmed to room temperature.

-

-

Oxidation : The intermediate alcohol is oxidized using pyridinium chlorochromate (PCC) in DCM.

-

Purification : Silica gel chromatography (hexane/acetone) isolates the product.

Optimization and Challenges

Research Findings

-

Functional Group Tolerance : The method is sensitive to moisture, requiring rigorous anhydrous conditions.

-

Scalability : Large-scale reactions (>100 g) show reduced yields (~55%) due to exothermic side reactions.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Pyridine-3-carbonyl chloride, AlCl₃ | DCM, 40–50°C, 6–8 h | 65–75% | High regioselectivity, scalable | Requires hazardous Lewis acids |

| Grignard Reaction | Pyridin-3-yl MgBr, 2,5-dimethylbenzoyl chloride | THF, -10°C to RT, PCC oxidation | 60–70% | Avoids Lewis acids, modular | Moisture-sensitive, multi-step |

| Ketal Rearrangement | Ethylene glycol, p-TsOH | Reflux, hydrolysis | ~50–60% | Mild conditions, avoids chlorination | Lower yields, complex workup |

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethylphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Chemistry

(2,5-Dimethylphenyl)(pyridin-3-yl)methanone is utilized as a building block for synthesizing more complex molecules. Its aromatic structure allows for various substitution reactions that can lead to the formation of novel compounds with desirable properties.

Biological Studies

The compound plays a significant role in biological research:

- Enzyme Interactions: It can serve as a ligand in biochemical assays to study enzyme kinetics and interactions.

- Pharmacological Potential: Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially influencing cellular processes and pathways.

Industrial Applications

In industrial settings, (2,5-Dimethylphenyl)(pyridin-3-yl)methanone is explored for its utility in producing specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Case Studies

Several case studies illustrate the potential applications of (2,5-Dimethylphenyl)(pyridin-3-yl)methanone:

-

Enzyme Interaction Study: Research demonstrated that this compound effectively inhibits certain kinases involved in cancer cell proliferation.

- Findings: The compound showed selective inhibition of PKMYT1 kinase, leading to reduced phosphorylation of CDK1 and subsequent apoptosis in cancer cells.

- Biochemical Assay Development: As a ligand in assays designed to study enzyme-substrate interactions, (2,5-Dimethylphenyl)(pyridin-3-yl)methanone facilitated the understanding of enzyme kinetics and substrate specificity.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)(pyridin-3-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their molecular properties, and similarity scores:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Features | Similarity Score |

|---|---|---|---|---|---|

| (3-Methoxyphenyl)(pyridin-3-yl)methanone | 260417-55-8 | C13H11NO2 | 213.23 | Methoxy at phenyl C3 | 0.90 |

| (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone | 1187165-48-5 | C14H13NO3 | 243.26 | Methoxy at phenyl C3 and C5 | 0.88 |

| (2-Chloro-3-pyridinyl)(2,5-dimethylphenyl)methanone | 80100-03-4 | C14H12ClNO | 245.70 | Chloro at pyridine C2; dimethyl at phenyl C2, C5 | — |

| (2,5-Dimethoxyphenyl)(piperidin-3-yl)methanone | — | C14H19NO3 | 249.31 | Methoxy at phenyl C2, C5; piperidine ring | — |

Key Observations :

- Substituent Effects: Electron-Donating Groups: The target compound's 2,5-dimethylphenyl group enhances steric bulk and electron density compared to methoxy-substituted analogs (e.g., 260417-55-8 and 1187165-48-5), which may reduce metabolic oxidation .

- Heterocyclic Variations : Replacement of pyridine with piperidine (as in 249.31 g/mol compound) eliminates aromaticity, affecting solubility and conformational flexibility .

Physicochemical Properties

- Melting Points: Dimethyl and methoxy substitutions typically increase melting points relative to unsubstituted phenyl analogs, as seen in hydroxyacetophenone derivatives (e.g., 1-(2,5-Dihydroxy-3,4-dimethylphenyl)ethanone, MW 180.20) .

Biological Activity

(2,5-Dimethylphenyl)(pyridin-3-yl)methanone is an aromatic ketone with the molecular formula C14H13NO and a molecular weight of 211.26 g/mol. This compound features a phenyl ring substituted with two methyl groups at the 2 and 5 positions, along with a pyridin-3-yl group attached to the methanone functional group. Its unique structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of (2,5-Dimethylphenyl)(pyridin-3-yl)methanone typically involves the reaction of 2,5-dimethylbenzoyl chloride with 3-pyridylmagnesium bromide. This reaction is usually carried out in tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions. Purification methods such as recrystallization or column chromatography are employed to isolate the product effectively.

Biological Activity

The biological activity of (2,5-Dimethylphenyl)(pyridin-3-yl)methanone is primarily linked to its interactions with various biological systems. Key areas of interest include:

- Enzyme Interaction : The compound may act as a potential ligand in biochemical assays, influencing enzyme activities and cellular processes.

- Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cancer cell growth effectively .

The specific mechanisms through which (2,5-Dimethylphenyl)(pyridin-3-yl)methanone exerts its biological effects often involve:

- Alteration of Enzyme Activities : The compound may modulate the activity of key enzymes involved in metabolic pathways.

- Receptor Interaction : It may interact with various receptors, potentially leading to changes in signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Activity : A study demonstrated that derivatives similar to (2,5-Dimethylphenyl)(pyridin-3-yl)methanone exhibited broad-spectrum anticancer activity with IC50 values indicating effective inhibition against various cancer cell lines .

- Angiogenesis Inhibition : In chick chorioallantoic membrane tumor assays, compounds related to (2,5-Dimethylphenyl)(pyridin-3-yl)methanone showed significant inhibition of angiogenesis and tumor growth .

Comparative Analysis

To further illustrate the unique properties of (2,5-Dimethylphenyl)(pyridin-3-yl)methanone, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (2,5-Dimethylphenyl)(6-methylpyridin-3-yl)methanone | C15H15NO | Contains an additional methyl group on the pyridine ring |

| (2,3-Dimethylphenyl)(pyridin-3-yl)methanone | C14H13NO | Methyl groups located at different positions on the phenyl ring |

| (2,5-Dimethoxyphenyl)(pyridin-3-yl)methanone | C14H13NO3 | Features methoxy groups instead of methyl groups on the phenyl ring |

This table highlights how variations in substitution patterns affect the biological activity and potential applications of these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,5-Dimethylphenyl)(pyridin-3-yl)methanone, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, cyclo-condensation of chalcone derivatives with hydrazides in ethanol under basic conditions (e.g., NaOH) is a common approach . Purity optimization requires chromatographic techniques (e.g., column chromatography) and recrystallization using solvents like ethanol or acetonitrile. Monitor reaction progress via TLC and confirm purity using HPLC (>98% purity threshold recommended).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .

- NMR : ¹H NMR (pyridyl protons at δ 7.5–8.5 ppm; aromatic methyl groups at δ 2.3–2.6 ppm) and ¹³C NMR (ketone carbon at ~195–200 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 246.08 for C₁₄H₁₂ClNO) .

Q. What solvent systems are suitable for solubility studies?

- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for high solubility. For aqueous compatibility, use ethanol/water mixtures. Conduct phase-solubility diagrams to identify optimal ratios. Note that degradation may occur in aqueous solutions over extended periods; stabilize samples at 4°C .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to map electron density on the pyridinyl ring and methanone group. Molecular electrostatic potential (MESP) surfaces highlight electrophilic sites (e.g., carbonyl carbon). Validate predictions with kinetic studies (e.g., reaction with amines) .

Q. What strategies mitigate sample degradation during long-term stability studies?

- Methodological Answer :

- Temperature Control : Store samples at –20°C under inert gas (N₂/Ar) to slow oxidation.

- Matrix Stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to organic solutions .

- Analytical Validation : Use accelerated stability testing (40°C/75% RH for 6 weeks) with periodic HPLC-UV analysis to track degradation products .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Variable Temperature (VT) NMR : Determine if splitting arises from dynamic processes (e.g., rotational isomerism).

- COSY/NOESY : Identify through-space couplings or conformational rigidity in the pyridinyl-methylphenyl scaffold .

- X-ray Crystallography : Resolve ambiguities by comparing experimental spectra with crystal structure data .

Q. What experimental designs improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, catalyst loading) via response surface methodology.

- In Situ Monitoring : Use ReactIR to track intermediates and adjust reaction conditions in real time .

- Protecting Groups : Temporarily block reactive sites (e.g., pyridinyl nitrogen) with Boc or TMS groups during functionalization steps .

Data Analysis & Validation

Q. How to address low reproducibility in bioactivity assays using this compound?

- Methodological Answer :

- Strict QC Protocols : Pre-screen batches via LC-MS to ensure consistency (>95% purity).

- Cell Line Authentication : Use STR profiling to confirm biological models (e.g., HepG2, HEK293).

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., IC₅₀ values ± SEM) .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?

- Methodological Answer :

- Multivariate Regression : Correlate substituent effects (e.g., Hammett σ values) with activity.

- Cluster Analysis : Group derivatives by similarity in 3D pharmacophore models.

- Machine Learning : Train random forest models on descriptors (e.g., logP, PSA) to predict bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.